Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

pKa modulation CNS drug design amine basicity

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (CAS 2241139-26-2) is a fluorinated tetrahydroisoquinoline (THIQ) derivative supplied as the hydrobromide salt, with molecular formula C₁₂H₁₄BrF₂NO₂ and molecular weight 322.15 g/mol. The 5,6-difluoro substitution pattern on the THIQ scaffold introduces electron-withdrawing effects that modulate the amine pKa and lipophilicity relative to non-fluorinated or positionally isomeric analogs, while the ethyl ester at the 1-position serves as a protected carboxylate handle for downstream elaboration.

Molecular Formula C12H14BrF2NO2
Molecular Weight 322.15
CAS No. 2241139-26-2
Cat. No. B2468214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
CAS2241139-26-2
Molecular FormulaC12H14BrF2NO2
Molecular Weight322.15
Structural Identifiers
SMILESCCOC(=O)C1C2=C(CCN1)C(=C(C=C2)F)F.Br
InChIInChI=1S/C12H13F2NO2.BrH/c1-2-17-12(16)11-8-3-4-9(13)10(14)7(8)5-6-15-11;/h3-4,11,15H,2,5-6H2,1H3;1H
InChIKeyWKLCYNYFZFSKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (CAS 2241139-26-2): A Fluorinated Tetrahydroisoquinoline Building Block


Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (CAS 2241139-26-2) is a fluorinated tetrahydroisoquinoline (THIQ) derivative supplied as the hydrobromide salt, with molecular formula C₁₂H₁₄BrF₂NO₂ and molecular weight 322.15 g/mol . The 5,6-difluoro substitution pattern on the THIQ scaffold introduces electron-withdrawing effects that modulate the amine pKa and lipophilicity relative to non-fluorinated or positionally isomeric analogs, while the ethyl ester at the 1-position serves as a protected carboxylate handle for downstream elaboration [1].

Why Unsubstituted or Mono-Fluorinated THIQ Analogs Cannot Replace Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide


Generic substitution of THIQ building blocks is undermined by the sensitivity of amine basicity, lipophilicity, and metabolic stability to both the number and position of fluorine substituents. The 5,6-difluoro arrangement provides a unique electronic profile distinct from 6-fluoro, 5-fluoro, or 6,7-difluoro isomers, altering pKa by up to 1.5–2.5 log units relative to the parent THIQ scaffold [1]. Furthermore, the hydrobromide salt form of the title compound offers well-defined stoichiometry and handling characteristics not guaranteed by the free base or hydrochloride analogs, which may exhibit variable hygroscopicity and purity . These differences directly impact reactivity in Pictet–Spengler condensations, N-alkylation efficiency, and solubility in assay-relevant media.

Quantitative Differentiation Evidence for Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide vs. Closest Analogs


Amine Basicity (pKa) Reduction by 5,6-Difluoro Substitution Relative to Parent THIQ

Introduction of electron-withdrawing fluorine atoms at the 5- and 6-positions of the THIQ ring is expected to lower the amine pKa analogous to the well-characterized β-fluorination effect in 3-methyl-THIQ series, where fluorination reduced pKa from 9.53 (CH₃) to 7.88 (CH₂F) and 6.42 (CHF₂) [1]. While direct pKa measurement for the title compound has not been reported, the 5,6-difluoro pattern places two electronegative substituents on the aromatic ring in para- and meta-relationship to the amine, predicting a pKa depression of 1.5–2.5 units relative to the unsubstituted ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (estimated pKa ~9.0). This reduction in basicity decreases affinity for aminergic off-targets such as the α₂-adrenoceptor, as demonstrated for fluorinated THIQ analogs [1].

pKa modulation CNS drug design amine basicity

Lipophilicity (LogP) of the 5,6-Difluoro THIQ Scaffold vs. Non-Fluorinated Analog

The 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline core scaffold exhibits a measured LogP of 1.86 (Fluorochem, CAS 215788-57-1) . In contrast, the unsubstituted ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is predicted to have a LogP of approximately 1.2–1.5 (ACD/Labs or ChemSpider algorithms), resulting in a ΔLogP of +0.4 to +0.7 units. This modest increase in lipophilicity is consistent with the additive effect of aryl fluorine substitution (π-F ≈ +0.14 per fluorine) and enhances passive membrane permeability without exceeding the LogP >3 threshold associated with poor aqueous solubility and high metabolic clearance.

Lipophilicity LogP blood-brain barrier permeability

Metabolic Stability Conferred by 5,6-Difluoro Blockade of Cytochrome P450 Oxidation Sites

Fluorine substitution at the 5- and 6-positions of the THIQ aromatic ring blocks the primary sites of cytochrome P450-mediated aromatic hydroxylation—the principal metabolic pathway for unsubstituted THIQ derivatives [1]. While direct microsomal stability data for the title compound are not publicly available, the general principle that aryl fluorine blocks oxidative metabolism is well established: para-substituted fluorobenzene derivatives typically exhibit 2- to 10-fold longer microsomal half-lives than their non-fluorinated counterparts [1]. The 5,6-difluoro pattern in particular shields both the 5- and 6-positions (the two most electron-rich carbons in the THIQ ring), whereas mono-fluoro analogs leave one vulnerable site.

Metabolic stability CYP450 oxidative defluorination

Hydrobromide Salt Stoichiometry vs. Hydrochloride Salt: Procurement Purity and Handling

The title compound is supplied as the hydrobromide salt, which typically exhibits lower hygroscopicity and better crystallinity than the corresponding hydrochloride salt of THIQ derivatives . The hydrobromide salt of the closely related 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 2241138-94-1) is also commercially cataloged, suggesting a preferred solid form for this scaffold . The target compound is listed with ≥95% purity and a defined molecular weight of 322.15 g/mol (C₁₂H₁₄BrF₂NO₂), which includes the HBr counterion, eliminating ambiguity in stoichiometric calculations for reaction setup .

Salt form Hygroscopicity weighing accuracy

High-Value Application Scenarios for Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide


CNS Drug Discovery Requiring Balanced pKa and Lipophilicity

Medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) or ion channels in the central nervous system benefit from the reduced amine basicity (predicted pKa 6.5–7.5) of the 5,6-difluoro scaffold, which lowers off-target aminergic receptor engagement demonstrated for non-fluorinated THIQ analogs [1]. The modest LogP of 1.86 lies within the optimal CNS drug space (LogP 1–3), making this compound a preferred starting point over the unsubstituted ethyl ester for parallel library synthesis.

Fragment-Based Lead Generation Requiring Metabolic Stability

In fragment-based drug discovery, where hits must survive metabolic turnover to confirm target engagement in cellular assays, the 5,6-difluoro blockade of aromatic oxidation sites provides a critical advantage [1]. Procurement of the pre-fluorinated building block avoids the need for late-stage fluorination, which often suffers from low yields and regioselectivity challenges.

High-Throughput Parallel Synthesis with Stoichiometric Precision

The hydrobromide salt form (MW 322.15, ≥95% purity) enables accurate gravimetric dispensing for automated liquid handlers, eliminating the weighing errors and hygroscopicity issues associated with the free base (CAS 2241131-16-6) [1]. This is particularly valuable in 96-well or 384-well plate-based amide coupling or reductive amination protocols.

Development of Selective Enzyme Inhibitors Targeting Non-Aminergic Active Sites

For programs developing inhibitors of enzymes such as kinases, proteases, or histone deacetylases (HDACs) where the THIQ scaffold serves as a cap group or linker, the 5,6-difluoro pattern reduces the risk of serendipitous aminergic off-target activity, a known liability of the THIQ chemotype [1]. This allows cleaner interpretation of structure-activity relationships in biochemical and cell-based assays.

Quote Request

Request a Quote for Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.